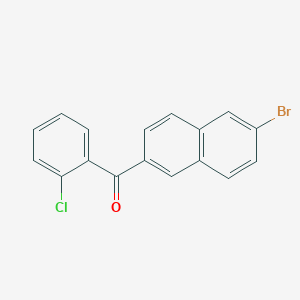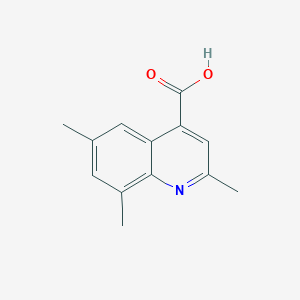
1-((Quinolin-2-YL)methyl)piperidin-4-one
概要
説明
1-((Quinolin-2-YL)methyl)piperidin-4-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline itself is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-((Quinolin-2-YL)methyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the reaction of quinoline-2-carbaldehyde with piperidin-4-one under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 1-((Quinolin-2-YL)methyl)piperidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can produce piperidin-4-ol derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted quinoline and piperidine derivatives.
科学的研究の応用
1-((Quinolin-2-YL)methyl)piperidin-4-one has found applications in several scientific research areas:
Medicine: This compound has been studied for its potential antimalarial, antimicrobial, and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cells and pathogens.
Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Research has explored its role in biological systems, including its effects on enzyme inhibition and modulation of biological pathways.
Industry: The compound is used in the development of new materials, such as organic semiconductors and dyes.
作用機序
The mechanism by which 1-((Quinolin-2-YL)methyl)piperidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Quinoline-2-carboxylic acid
N-methyl-1-quinolin-2-ylmethanamine
1-(Quinolin-2-yl)ethanone
4-Hydroxy-2-quinolones
特性
IUPAC Name |
1-(quinolin-2-ylmethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-14-7-9-17(10-8-14)11-13-6-5-12-3-1-2-4-15(12)16-13/h1-6H,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWVSLBYEKADAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456673 | |
| Record name | 1-((QUINOLIN-2-YL)METHYL)PIPERIDIN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571147-27-8 | |
| Record name | 1-((QUINOLIN-2-YL)METHYL)PIPERIDIN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B1599593.png)




